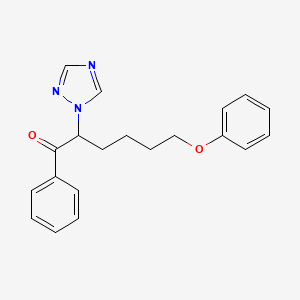
6-Phenoxy-1-phenyl-2-(1H-1,2,4-triazol-1-yl)hexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, which includes “6-Phenoxy-1-phenyl-2-(1H-1,2,4-triazol-1-yl)hexan-1-one”, involves various chemical reactions . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, and Mass spectroscopy .Molecular Structure Analysis
The molecular structure of “6-Phenoxy-1-phenyl-2-(1H-1,2,4-triazol-1-yl)hexan-1-one” and similar compounds can be analyzed using spectroscopic techniques. For instance, the IR absorption spectra of related compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1. The 1H-NMR spectrum showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Wissenschaftliche Forschungsanwendungen
Plant Biotechnology: Enhancing Shoot Regeneration
- Application : TIS108, a strigolactone-biosynthesis inhibitor, has been shown to improve shoot regeneration in woody plants. Specifically, it enhances adventitious shoot formation in apple rootstock M26 .
- Mechanism : TIS108 inhibits strigolactone-mediated suppression of shoot regeneration. Transcriptome analysis revealed differentially expressed genes associated with photosynthesis, secondary growth, and organ development. Strigolactones may interact with other hormones (auxin, cytokinin, and ethylene) during shoot formation .
Drug Discovery: Antiproliferative Activity
- Application : A derivative of TIS108, 3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole, exhibited potent antiproliferative activity against MV4-11 cells (IC50 = 2 μM). This compound was synthesized using “click chemistry” approaches .
Anticonvulsant Properties
- Application : TIS108 derivatives demonstrated anticonvulsant activity, protecting against seizures induced by ScM (scMetrazole) in experimental models .
Supramolecular Chemistry and Materials Science
- Application : These compounds find use in supramolecular chemistry and materials science due to their unique properties. They can mimic amide bonds and participate in hydrogen bonding interactions .
Biological Imaging and Bioconjugation
- Application : TIS108 derivatives could be modified for bioconjugation and used as imaging agents in biological studies .
Organocatalysis and Synthetic Chemistry
Zukünftige Richtungen
Wirkmechanismus
Target of Action
TIS108 is a triazole-type strigolactone biosynthetic inhibitor . Its primary target is the strigolactone biosynthesis pathway . Strigolactones are plant hormones that play crucial roles in various developmental processes, including shoot branching and root hair elongation .
Mode of Action
TIS108 interacts with its targets by inhibiting the biosynthesis of strigolactones . This inhibition leads to a decrease in the level of strigolactones, such as 2’-epi-5-deoxystrigol (epi-5DS), in plants .
Biochemical Pathways
The primary biochemical pathway affected by TIS108 is the strigolactone biosynthesis pathway . By inhibiting this pathway, TIS108 alters the balance of plant hormones, affecting various developmental processes. For instance, it has been suggested that strigolactones might affect shoot regeneration through interaction with other hormones, especially auxin, cytokinin, and ethylene .
Result of Action
The inhibition of strigolactone biosynthesis by TIS108 leads to a variety of molecular and cellular effects. For instance, it has been shown to inhibit embryogenesis in Arabidopsis . Additionally, TIS108 has been demonstrated to improve shoot regeneration in apple, providing insights into the molecular mechanism of strigolactone-mediated inhibition of adventitious shoot formation .
Action Environment
The action of TIS108 can be influenced by various environmental factors. For example, light conditions have been shown to affect the organization of cortical microtubules in Arabidopsis hypocotyl cells, suggesting a new mechanistic connection between cytoskeletal behavior and the light-dependence of strigolactone signaling .
Eigenschaften
IUPAC Name |
6-phenoxy-1-phenyl-2-(1,2,4-triazol-1-yl)hexan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c24-20(17-9-3-1-4-10-17)19(23-16-21-15-22-23)13-7-8-14-25-18-11-5-2-6-12-18/h1-6,9-12,15-16,19H,7-8,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSREBFOVZSWQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(CCCCOC2=CC=CC=C2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenoxy-1-phenyl-2-(1H-1,2,4-triazol-1-yl)hexan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[2-[2-(2-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2844046.png)
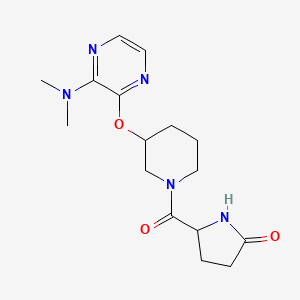
![5-Chloro-2-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2844048.png)
![3-(9H-carbazol-9-yl)-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]propanehydrazide](/img/structure/B2844049.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2844050.png)
![2-Bromo-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B2844051.png)
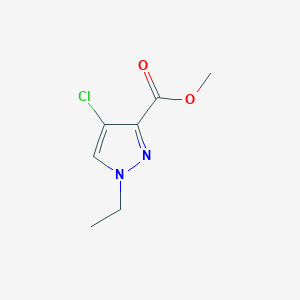
![2-(4-Fluorophenyl)-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B2844056.png)
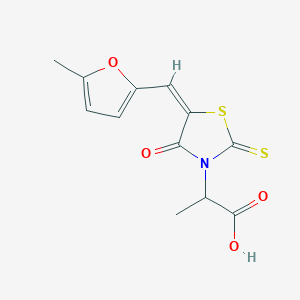
![Ethyl 5-(4-nitrobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2844058.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide](/img/structure/B2844059.png)
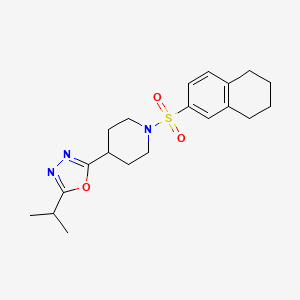
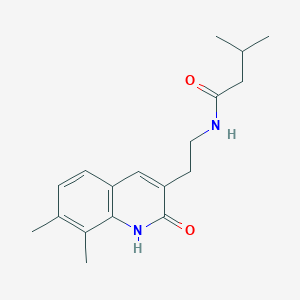
![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/no-structure.png)